Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique three-dimensional structure Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms
Mechanism of Action
Target of Action
Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative . These compounds are known to interact with a wide range of receptors . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Mode of Action
Spirocyclic oxindole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Some spirocyclic oxindole derivatives have been shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may also affect similar pathways.
Pharmacokinetics
The synthesis of this compound has been reported to be efficient and scalable , which could potentially facilitate its bioavailability.
Result of Action
Given the broad spectrum of biological properties associated with spirocyclic oxindole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The synthesis of this compound has been reported to be environmentally benign , suggesting that it could be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthesis approach described above can be adapted for larger-scale production. The key steps involve standard organic synthesis techniques, which can be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: This compound shares a similar spirocyclic structure but differs in the heterocyclic components.
Spiro[indoline-3,2’-quinazoline]: Another spirocyclic compound with different biological activities.
Uniqueness
Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of indoline and piperidine rings, which confer distinct chemical and biological properties. Its three-dimensional structure enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCMIPDBWGMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465910 | |
Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180465-84-3 | |
Record name | 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180465-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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